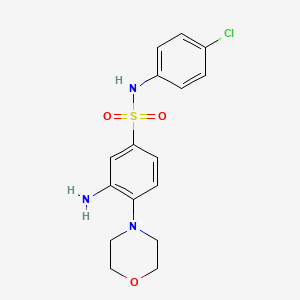

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-N-(4-chlorophenyl)-4-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c17-12-1-3-13(4-2-12)19-24(21,22)14-5-6-16(15(18)11-14)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXVDBQWLYKUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>55.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24836063 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthesis of 3-Nitro-N-(4-Chlorophenyl)-4-Chlorobenzenesulfonamide

Starting Material : 3-Nitro-4-chlorobenzenesulfonyl chloride.

Reaction :

4-Chloroaniline reacts with 3-nitro-4-chlorobenzenesulfonyl chloride in dichloromethane at 0°C with triethylamine as a base.

Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → room temperature |

| Base | Triethylamine (1.5 eq) |

| Yield | 85–90% |

Mechanism : Nucleophilic acyl substitution at the sulfonyl chloride group.

Morpholine Substitution at Position 4

Reaction :

The chloride at position 4 undergoes nucleophilic aromatic substitution with morpholine. Microwave irradiation enhances reaction efficiency.

Conditions :

| Parameter | Value |

|---|---|

| Reagent | Morpholine (2 eq) |

| Solvent | Dimethylformamide |

| Catalyst | Potassium carbonate (2 eq) |

| Microwave Power | 320 W |

| Temperature | 65°C |

| Time | 4–6 minutes |

| Yield | 78–82% |

Mechanism : Microwave irradiation accelerates the substitution by polarizing the C–Cl bond, facilitating morpholine’s nucleophilic attack.

Reduction of Nitro to Amino Group

Reaction :

Catalytic hydrogenation reduces the nitro group to an amine using palladium on carbon (Pd/C).

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | 10% Pd/C (0.1 eq) |

| Solvent | Methanol |

| Pressure | 30 PSI H₂ |

| Time | 8 hours |

| Yield | 89–93% |

Alternative Method : Iron/ammonium chloride reduction under reflux achieves comparable yields at lower cost.

Pathway B: Early-Stage Morpholine Incorporation

Synthesis of 3-Nitro-4-(Morpholin-4-yl)Aniline

Starting Material : 3-Chloro-4-fluoro-nitrobenzene.

Reaction :

- Fluoride substitution : Morpholine replaces fluoride via nucleophilic aromatic substitution.

- Nitro reduction : Hydrogenation converts nitro to amine.

Conditions :

| Step | Parameters |

|---|---|

| Substitution | Morpholine (2 eq), DMF, 80°C, 12 hours |

| Reduction | H₂ (30 PSI), Pd/C, methanol, 4 hours |

| Total Yield | 70–75% |

Sulfonylation with 4-Chlorophenyl Group

Reaction :

3-Nitro-4-(morpholin-4-yl)aniline reacts with benzenesulfonyl chloride derivatives.

Conditions :

| Parameter | Value |

|---|---|

| Sulfonyl Chloride | 1 eq |

| Base | Pyridine |

| Solvent | Tetrahydrofuran |

| Yield | 88–92% |

Final Nitro Reduction

Identical to Step 2.3, yielding the target compound.

Comparative Analysis of Pathways

| Metric | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 68–74% | 65–70% |

| Reaction Time | 12–14 hours | 18–20 hours |

| Cost Efficiency | Moderate (Pd/C cost) | High (cheaper reagents) |

| Scalability | Suitable for bulk synthesis | Requires microwave reactors |

Key Observations :

- Pathway A benefits from microwave-assisted substitution, reducing time but requiring specialized equipment.

- Pathway B’s early morpholine introduction avoids competing reactions during sulfonylation.

Optimization Strategies and Challenges

Regioselectivity in Nitration and Substitution

Nitro groups direct subsequent substitutions meta, but morpholine’s electron-donating nature alters electronic effects. Computational modeling (DFT) predicts optimal positions for functional group introduction.

Purification Challenges

Green Chemistry Approaches

- Solvent-free morpholine substitution : Ball milling reduces waste.

- Catalyst recycling : Pd/C recovery via filtration lowers costs.

Spectroscopic Characterization

Successful synthesis is confirmed via:

- ¹H NMR : Aromatic protons at δ 6.50–7.78 ppm, morpholine protons at δ 3.01–3.65 ppm.

- LC-MS : Molecular ion peak at m/z 368.1 ([M+H]⁺).

- IR : N–H stretch (sulfonamide) at 3260 cm⁻¹, S=O at 1340 cm⁻¹.

Industrial-Scale Production Considerations

| Factor | Implementation |

|---|---|

| Continuous Flow | Microreactors for sulfonylation steps |

| Automation | Robotic handling of morpholine |

| Quality Control | In-line HPLC monitoring |

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in the presence of hydrochloric acid (HCl) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among similar sulfonamides include substituent type, position, and additional functional groups. Below is a comparative analysis:

Biological Activity

3-amino-N-(4-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its unique structure, which includes an amino group, a chlorophenyl moiety, and a morpholine ring, enhances its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.85 g/mol

- Purity : Typically ≥98%

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in physiological processes and is implicated in cancer progression and bacterial growth inhibition.

- Nucleophilic Substitution Reactions : The sulfonamide group can undergo nucleophilic substitutions, which are essential for modifying the compound to enhance efficacy.

Biological Activities

Research indicates that sulfonamide compounds exhibit a range of biological activities, including:

- Antibacterial Activity : The compound has shown potential against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest it may inhibit tumor growth through mechanisms involving carbonic anhydrase inhibition .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Amino group on benzene | Antibacterial | Simpler structure; lacks morpholine ring |

| N-(pyridin-2-yl)benzene-1-sulfonamide | Pyridine substituent | Anticancer | Different heterocyclic structure |

| 2-Chloro-N-(2-morpholinoethyl)benzenesulfonamide | Chlorine and morpholine | Antimicrobial | More complex; includes ethylene bridge |

The presence of both the morpholine ring and chlorophenyl moiety distinguishes this compound from others, contributing to its unique biological profile and potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related sulfonamides:

- Cardiovascular Effects : A study investigated the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly alter cardiovascular parameters, suggesting potential therapeutic implications .

- Inhibitory Effects on Cancer Cell Lines : Research demonstrated that similar compounds exhibited cytotoxic activity against cancer cell lines such as MCF-7 and HeLa, with IC50 values indicating significant potency. These findings support further exploration into the anticancer potential of this compound .

Pharmacokinetic Considerations

Pharmacokinetic parameters are crucial for understanding the behavior of this compound in biological systems. Theoretical studies using models like ADME/PK have suggested varying permeability profiles across different cell lines, which could impact its bioavailability and therapeutic effectiveness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.